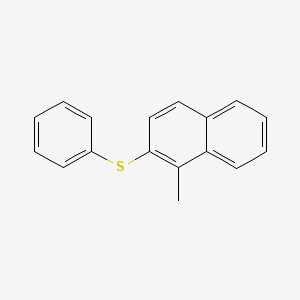![molecular formula C13H19N3O8Si B14351612 3,5-Dinitro-N-[3-(trimethoxysilyl)propyl]benzamide CAS No. 90382-30-2](/img/structure/B14351612.png)
3,5-Dinitro-N-[3-(trimethoxysilyl)propyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dinitro-N-[3-(trimethoxysilyl)propyl]benzamide is a chemical compound that combines the properties of a benzamide with those of a silane. This compound is characterized by the presence of two nitro groups attached to the benzene ring and a trimethoxysilylpropyl group attached to the amide nitrogen. The unique combination of these functional groups makes this compound useful in various scientific and industrial applications.
Vorbereitungsmethoden
The synthesis of 3,5-Dinitro-N-[3-(trimethoxysilyl)propyl]benzamide typically involves a multi-step process:
Nitration of Benzamide: The benzamide is first nitrated to introduce the nitro groups at the 3 and 5 positions of the benzene ring. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Silylation: The nitrated benzamide is then reacted with 3-(trimethoxysilyl)propylamine. This reaction is typically carried out in an organic solvent such as toluene or dichloromethane, with the presence of a catalyst like triethylamine to facilitate the formation of the amide bond.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
3,5-Dinitro-N-[3-(trimethoxysilyl)propyl]benzamide undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amine groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The trimethoxysilyl group can undergo hydrolysis and condensation reactions, making it useful for surface modification of materials. This reaction typically occurs in the presence of moisture or under acidic or basic conditions.
Oxidation: The compound can be oxidized under strong oxidative conditions, although this is less common due to the stability of the nitro groups.
The major products formed from these reactions include the corresponding amines, silanols, and oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
3,5-Dinitro-N-[3-(trimethoxysilyl)propyl]benzamide has several scientific research applications:
Surface Modification: The trimethoxysilyl group allows the compound to be used for modifying the surface properties of materials such as glass, metals, and polymers, enhancing their adhesion, hydrophobicity, or biocompatibility.
Catalysis: The compound can be used as a ligand in catalytic systems, particularly in the formation of metal-organic frameworks (MOFs) and coordination polymers.
Biomedical Research: The nitro groups and the benzamide moiety make the compound a potential candidate for drug development and as a probe in biochemical assays.
Material Science: It is used in the synthesis of advanced materials, including nanocomposites and hybrid organic-inorganic materials, due to its ability to form strong bonds with both organic and inorganic components.
Wirkmechanismus
The mechanism of action of 3,5-Dinitro-N-[3-(trimethoxysilyl)propyl]benzamide depends on its application:
Surface Modification: The trimethoxysilyl group undergoes hydrolysis to form silanol groups, which can then condense with hydroxyl groups on the surface of materials, forming strong covalent bonds.
Catalysis: As a ligand, the compound coordinates with metal ions, stabilizing them and facilitating catalytic reactions.
Biomedical Applications: The nitro groups can undergo bioreduction in biological systems, potentially leading to the formation of reactive intermediates that can interact with biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3,5-Dinitro-N-[3-(trimethoxysilyl)propyl]benzamide include:
3,5-Dinitrobenzamide: Lacks the trimethoxysilyl group, making it less versatile for surface modification applications.
N-[3-(Trimethoxysilyl)propyl]benzamide: Lacks the nitro groups, reducing its potential for certain chemical reactions and biomedical applications.
3,5-Dinitro-N-[3-(triethoxysilyl)propyl]benzamide: Similar structure but with triethoxysilyl groups, which may have different hydrolysis and condensation properties compared to trimethoxysilyl groups.
The uniqueness of this compound lies in its combination of nitro groups and a trimethoxysilylpropyl group, providing a balance of reactivity and versatility for various applications.
Eigenschaften
CAS-Nummer |
90382-30-2 |
|---|---|
Molekularformel |
C13H19N3O8Si |
Molekulargewicht |
373.39 g/mol |
IUPAC-Name |
3,5-dinitro-N-(3-trimethoxysilylpropyl)benzamide |
InChI |
InChI=1S/C13H19N3O8Si/c1-22-25(23-2,24-3)6-4-5-14-13(17)10-7-11(15(18)19)9-12(8-10)16(20)21/h7-9H,4-6H2,1-3H3,(H,14,17) |
InChI-Schlüssel |
HJYIBJVJNGKPBW-UHFFFAOYSA-N |
Kanonische SMILES |
CO[Si](CCCNC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


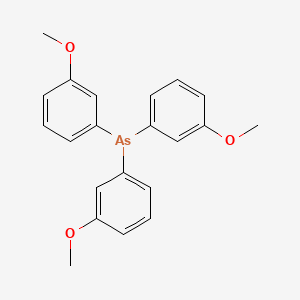
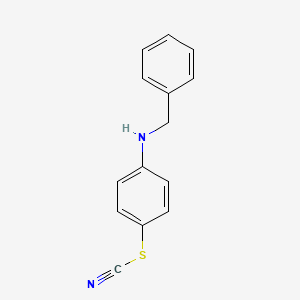
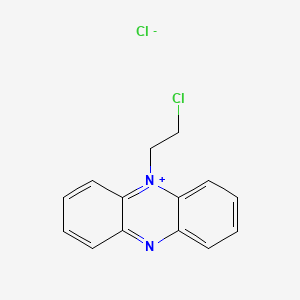
![2-{[4-(Dipropylamino)-3-methylphenyl]methylidene}propanediamide](/img/structure/B14351550.png)
![(6E)-6-{[(1,3-Dihydro-2H-benzimidazol-2-ylidene)methyl]imino}-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B14351552.png)
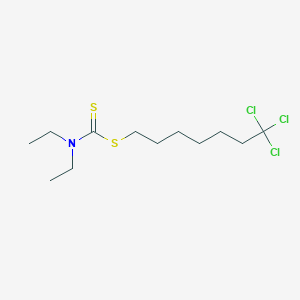

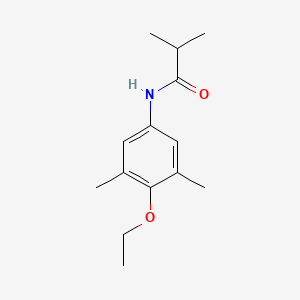
![1-[2-(4-Phenoxyphenoxy)ethoxy]pyrrolidine-2,5-dione](/img/structure/B14351576.png)
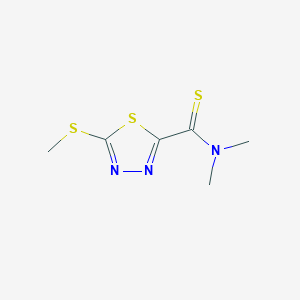
![N,N'-bis[2-(1H-indol-3-yl)ethyl]butanediamide](/img/structure/B14351597.png)
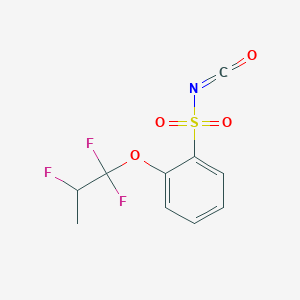
![2-Phenylspiro[4.4]nona-1,3-diene](/img/structure/B14351606.png)
